4-Propylmorpholine
Description
BenchChem offers high-quality 4-Propylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILGIZTAZXMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329903 | |
| Record name | 4-propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23949-50-0 | |
| Record name | 4-propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Propylmorpholine (CAS 1238-90-0)
[1]
Part 1: Strategic Analysis & Route Selection[1]
4-Propylmorpholine (N-propylmorpholine) is a pivotal tertiary amine intermediate used in the synthesis of pharmaceutical agents (e.g., local anesthetics, fungicides) and as a corrosion inhibitor.[1] Its synthesis requires a balance between atom economy, impurity profile control, and scalability.
This guide evaluates and details three distinct synthetic pathways. The selection of a specific route should be determined by the available equipment and the strictness of the impurity profile required (specifically regarding genotoxic alkyl halides).
Comparative Analysis of Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Direct Alkylation ( | Route C: Hydrogen Borrowing (Catalytic) |
| Reagents | Propanal, STAB/NaBH | 1-Bromopropane, Base ( | 1-Propanol, Ru/Ir Catalyst |
| Mechanism | Iminium Ion Reduction | Nucleophilic Substitution | Dehydrogenation/Condensation |
| Atom Economy | High (if catalytic H | Moderate (Stoichiometric salt waste) | Excellent (Water is the only byproduct) |
| Impurity Risk | Low (No alkyl halides) | High (Over-alkylation to Quat.[1] Ammonium) | Low (Metal scavenging required) |
| Scalability | High (Exotherm management required) | High (Simple unit operations) | Moderate (Catalyst cost) |
| Recommendation | Primary Choice for Pharma | Choice for Bulk/Commodity | Green/Future Choice |
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the synthesis methodology based on regulatory and economic constraints.
Part 2: Detailed Experimental Protocols
Route A: Reductive Amination (The Pharma-Preferred Method)[1]
Rationale: This method avoids the use of 1-bromopropane, a known alkylating agent and potential genotoxic impurity (GTI).[1] It utilizes Sodium Triacetoxyborohydride (STAB), which is milder than NaBH
Mechanism[2][3][4]
-
Condensation: Morpholine attacks Propanal to form a hemiaminal, which dehydrates to an iminium ion.[1]
-
Reduction: The borohydride reagent selectively reduces the iminium ion to the tertiary amine.
Protocol
Reagents:
-
Propanal (Propionaldehyde) (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]
-
Acetic Acid (catalytic, optional to accelerate iminium formation)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve Morpholine (8.7 g, 100 mmol) in anhydrous DCM (250 mL). -
Aldehyde Addition: Cool the solution to 0°C. Add Propanal (6.4 g, 110 mmol) dropwise over 15 minutes.
-
Note: Allow to stir for 30 minutes to ensure hemiaminal/iminium equilibrium.
-
-
Reduction: Add STAB (29.7 g, 140 mmol) portion-wise over 20 minutes.
-
Caution: Mild gas evolution (
) may occur.[1] Maintain temperature <5°C during addition.
-
-
Reaction: Remove ice bath and stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.[1][5]
-
Quench: Quench the reaction by adding saturated aqueous
(100 mL) slowly. Stir for 20 minutes until gas evolution ceases. -
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organic layers.
-
Drying: Wash combined organics with brine, dry over anhydrous
, and filter. -
Purification: Concentrate in vacuo. Purify the residue via fractional distillation (approx. BP 148–150°C at atm pressure) to yield a colorless liquid.
Route B: Direct Alkylation ( )[1]
Rationale: This is the classical industrial route.[1] It is cost-effective but carries the risk of over-alkylation to form the quaternary ammonium salt (4,4-dipropylmorpholinium bromide).[1]
Protocol
Reagents:
-
1-Bromopropane (1.05 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Acetonitrile (ACN) (Solvent)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vessel with Morpholine (8.7 g, 100 mmol), finely ground anhydrous
(27.6 g, 200 mmol), and ACN (150 mL). -
Alkylation: Heat the mixture to reflux (approx. 80-82°C).
-
Addition: Add 1-Bromopropane (12.9 g, 105 mmol) dropwise via an addition funnel over 1 hour while maintaining reflux.
-
Critical Control: Slow addition favors mono-alkylation over quaternization.[1]
-
-
Completion: Stir at reflux for an additional 4 hours. Monitor consumption of morpholine via GC.[1]
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ). Wash the filter cake with ACN.[1] -
Concentration: Remove ACN via rotary evaporation.
-
Purification: Distill the crude oil.
-
Fractions: Collect the fraction boiling at 148–152°C. Discard the pot residue (contains quaternary salts).
-
Part 3: Mechanism & Process Visualization[1]
Reductive Amination Pathway (DOT)[1]
Figure 2: Mechanistic pathway of the reductive amination using STAB, highlighting the iminium ion intermediate.[1]
Part 4: Data Presentation & Characterization[1]
Physical Properties (Reference Data)
| Property | Value | Notes |
| CAS Number | 1238-90-0 | |
| Molecular Formula | ||
| Molecular Weight | 129.20 g/mol | |
| Boiling Point | 148–150 °C | At 760 mmHg |
| Density | 0.912 g/mL | At 25 °C |
| Appearance | Colorless to pale yellow liquid | Amine-like odor |
| Solubility | Miscible with water, ethanol, ether | Hygroscopic |
Validation & QC Criteria
To certify the synthesized material for pharmaceutical use, the following specifications must be met:
References
-
PubChem. (n.d.).[1][5][6] 4-Propylmorpholine (Compound).[1][5][6] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] (Basis for Route C). [Link][1]
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- 5. 4-Propylmorpholine | C7H15NO | CID 424975 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist’s Guide to Greener Synthesis Routes for N-Alkylmorpholines
Introduction: Re-evaluating the Synthesis of a Privileged Scaffold
N-alkylmorpholines, particularly N-methylmorpholine (NMM) and N-ethylmorpholine (NEM), are indispensable compounds in the chemical industry. They serve as versatile solvents, catalysts in polyurethane foam production, and crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, which enhance the drug-likeness of molecules.[3]
Traditionally, the synthesis of N-alkylmorpholines relies on the alkylation of morpholine with stoichiometric, often hazardous, reagents like alkyl halides or dimethyl sulfate.[4] These methods suffer from significant drawbacks, including the use of toxic materials, generation of substantial salt waste, and often harsh reaction conditions, which are misaligned with the principles of green chemistry.[3]
This technical guide provides an in-depth exploration of modern, greener synthesis routes for N-alkylmorpholines. As a senior application scientist, the focus is not merely on presenting protocols but on elucidating the underlying chemical principles, showcasing the advantages in terms of efficiency and environmental impact, and providing actionable, field-proven methodologies for researchers and drug development professionals. We will delve into catalytic systems, novel redox-neutral annulations, and the use of sustainable reagents to construct this vital heterocyclic motif.
Section 1: Catalytic N-Alkylation via Hydrogen Borrowing
One of the most elegant strategies for green N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach utilizes alcohols as alkylating agents, with water being the sole stoichiometric byproduct. It avoids the pre-activation of the alcohol and the use of leaving groups, thus offering high atom economy.
Causality and Mechanistic Insight
The core principle involves a temporary, catalyst-mediated oxidation of the primary alcohol to an aldehyde. This aldehyde then undergoes a condensation reaction with the amine (morpholine) to form an enamine or iminium ion intermediate. Finally, the catalyst, which had "borrowed" the hydrogen from the alcohol, returns it to the intermediate in a reduction step, yielding the N-alkylated amine and regenerating the catalyst. This process avoids the need for external oxidants or reductants.
A highly effective system for this transformation employs a heterogeneous CuO–NiO/γ–Al2O3 catalyst in a continuous flow, fixed-bed reactor.[5] This setup is particularly advantageous for industrial applications due to its scalability, ease of product separation, and catalyst reusability. The N-methylation of morpholine with methanol, for instance, achieves a 95.3% conversion with 93.8% selectivity for N-methylmorpholine.[5]
Data Presentation: Performance of CuO–NiO/γ–Al2O3 Catalyst
| Alkylating Alcohol | Temperature (°C) | Conversion (%) | Selectivity (%) | N-Alkylmorpholine | Reference |
| Methanol | 200 | 95.3 | 93.8 | N-Methylmorpholine | [5] |
| Ethanol | 220 | 85.2 | 89.9 | N-Ethylmorpholine | [5] |
| n-Propanol | 220 | 81.5 | 87.3 | N-Propylmorpholine | [5] |
| n-Butanol | 220 | 78.6 | 85.1 | N-Butylmorpholine | [5] |
Experimental Protocol: Catalyst Preparation and Fixed-Bed Reaction
Catalyst Preparation (Impregnation Method)[5]
-
The γ-Al2O3 support is calcined at 500°C for 6 hours in a muffle furnace.
-
An aqueous solution containing the desired amounts of copper(II) nitrate and nickel(II) nitrate is prepared.
-
The calcined γ-Al2O3 is impregnated with the nitrate solution and left to stand for 36 hours.
-
The catalyst is filtered, dried at 60°C with stirring, and then calcined at 280°C for 6 hours.
-
A second impregnation is performed in the filtrate for 24 hours.
-
The final catalyst is filtered, dried at 80°C, and calcined at 450°C for 4 hours before use.
Fixed-Bed Catalytic N-Alkylation[5]
-
The prepared CuO–NiO/γ–Al2O3 catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the target reaction temperature (e.g., 200°C for methanol).
-
A feed stream of morpholine and the respective alcohol, along with hydrogen gas, is passed through the catalyst bed.
-
The liquid products are collected after passing through a condenser.
-
Product analysis is performed using gas chromatography (GC) and GC-MS.
Visualization: Hydrogen Borrowing Workflow
Caption: Workflow for catalytic N-alkylation via hydrogen borrowing.
Section 2: Redox-Neutral Annulation with Ethylene Sulfate
A significant breakthrough in green morpholine synthesis is the use of inexpensive and readily available ethylene sulfate (ES) to convert 1,2-amino alcohols into morpholines.[6][7] This one or two-step protocol is redox-neutral, eliminating the need for the harsh hydride reducing agents (e.g., LiAlH4, BH3) and wasteful reagents like chloroacetyl chloride that characterize traditional morpholinone reduction routes.[3]
Causality and Mechanistic Insight
The methodology leverages the unique reactivity of ethylene sulfate as a bifunctional electrophile. The reaction proceeds via a clean SN2 reaction between the amine of the 1,2-amino alcohol and a carbon atom of the ethylene sulfate ring.[7] This initial step forms a stable zwitterionic monoalkylation product. The key to the process's success is the high selectivity for mono-alkylation, even with primary amines, minimizing the formation of undesired bis-alkylation byproducts.[6] In a subsequent step, the addition of a base (like tBuOK) promotes an intramolecular cyclization, where the hydroxyl group displaces the sulfate to form the morpholine ring.[6] The process is scalable, with successful examples reported on a >100 g scale, and utilizes greener solvents.[6]
Data Presentation: Substrate Scope for Morpholine Synthesis via Ethylene Sulfate
| 1,2-Amino Alcohol Substrate | Product Yield (%) | Reference |
| N-Benzylethanolamine | 94 | [7] |
| (R)-2-amino-3-phenylpropan-1-ol | 85 (over 2 steps) | [7] |
| (S)-2-aminopropan-1-ol | 88 (over 2 steps) | [7] |
| 2-amino-2-methylpropan-1-ol | 91 (over 2 steps) | [7] |
| 1-aminopropan-2-ol | 90 (over 2 steps) | [7] |
Experimental Protocol: Two-Step Morpholine Synthesis
Step 1: Zwitterion Formation[7]
-
To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add ethylene sulfate (1.05 equiv).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours until consumption of the starting material is observed by LCMS.
-
Cool the reaction mixture to room temperature.
-
Isolate the zwitterionic intermediate by filtration, wash with the solvent, and dry under vacuum.
Step 2: Cyclization to Morpholine[7]
-
Suspend the isolated zwitterion (1.0 equiv) in a suitable solvent (e.g., tert-Amyl alcohol).
-
Add potassium tert-butoxide (tBuOK, 2.35-2.80 equiv) portion-wise at room temperature.
-
Heat the mixture to 80-90°C and stir for 4-12 hours until the reaction is complete.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, concentrate, and purify by chromatography if necessary.
Visualization: Ethylene Sulfate Annulation Pathway
Caption: Reaction pathway for morpholine synthesis using ethylene sulfate.
Section 3: N-Methylation with Dimethyl Carbonate (DMC)
For the specific and highly important synthesis of N-methylmorpholine (NMM), dimethyl carbonate (DMC) has emerged as a premier green methylating agent.[4] It serves as a non-toxic, biodegradable substitute for conventional methylating agents like methyl halides and dimethyl sulfate, which are highly toxic and corrosive.
Causality and Mechanistic Insight
The reaction of morpholine with DMC proceeds through a nucleophilic attack of the morpholine nitrogen on one of the methyl groups of DMC. This forms a carbamate intermediate and methanol. At elevated temperatures, the carbamate intermediate decarboxylates to yield N-methylmorpholine and carbon dioxide. The only byproducts are methanol and CO2, both of which are relatively benign.[4] The methanol can even be recycled to produce more DMC, creating a potentially circular process.[4] This method avoids the formation of salt byproducts, simplifying workup and purification. An optimized process can achieve an 83% yield of NMM with 86% selectivity.[4]
Data Presentation: Optimized Conditions for NMM Synthesis
| Parameter | Optimal Value | Reference |
| Reactant Ratio (DMC:Morpholine) | 2:1 (molar) | [4] |
| Temperature (°C) | 180 | [4] |
| Reaction Time (h) | 8 | [4] |
| Catalyst | Catalyst-free | [4] |
| Yield of NMM (%) | 83 | [4] |
| Selectivity for NMM (%) | 86 | [4] |
Experimental Protocol: NMM Synthesis in an Autoclave
Procedure[4]
-
Charge a stainless-steel autoclave with morpholine and dimethyl carbonate in a 1:2 molar ratio.
-
Seal the autoclave and purge with nitrogen gas.
-
Heat the autoclave to 180°C with constant stirring.
-
Maintain the reaction at this temperature for 8 hours. The pressure will increase due to the formation of CO2.
-
After the reaction period, cool the autoclave to room temperature.
-
Vent the CO2 gas carefully.
-
The resulting liquid mixture is subjected to fractional distillation to separate the N-methylmorpholine product from unreacted starting materials and the methanol byproduct.
Visualization: N-Methylation using DMC
Caption: Green synthesis of N-methylmorpholine using DMC.
Section 4: Direct Synthesis from Diethanolamine (DEA)
An economically attractive and atom-efficient route for producing morpholine and its simple alkyl derivatives involves the direct cyclization of diethanolamine (DEA) or the reaction of diethylene glycol (DEG) with ammonia and an alcohol.[8][9] These methods start from inexpensive, high-volume commodity chemicals and often employ continuous processes suitable for industrial-scale production.
Causality and Mechanistic Insight
The synthesis of N-alkylmorpholines from DEG, an alcohol (R-OH), and ammonia is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst. A patented method describes using a catalyst composed of Ni, Cu, Cr, and Re on a δ-Al2O3 support in a trickle-bed reactor.[8] The proposed pathway involves:
-
Amination of DEG with ammonia to form diethanolamine (DEA).
-
Simultaneous amination of the alkyl alcohol (R-OH) to form an alkylamine (R-NH2).
-
Reaction between DEA and the in-situ generated alkylamine, or direct reaction with DEG, leading to the formation of N-alkyldiethanolamine.
-
Intramolecular dehydration (cyclization) of the N-alkyldiethanolamine to yield the final N-alkylmorpholine product.
This one-step process, performed under hydrogen pressure, combines several transformations into a single, efficient operation, providing high yields of the desired product.[8]
Data Presentation: Process Parameters for N-Ethylmorpholine Synthesis
| Parameter | Value | Reference |
| Raw Materials | Diethylene Glycol (DEG), Ethanol, Ammonia | [8] |
| Catalyst | Ni-Cu-Cr-Re / δ-Al2O3 | [8] |
| Temperature (°C) | 160 - 300 | [8] |
| Pressure (Pa) | 5x10⁵ - 6x10⁶ | [8] |
| H₂:DEG Molar Ratio | 6.8 - 11.6 : 1 | [8] |
| NH₃:DEG Molar Ratio | 2 - 5 : 1 | [8] |
| Reactor Type | Fixed-bed trickle flow | [8] |
Experimental Protocol: Continuous Synthesis of N-Ethylmorpholine
Procedure (based on patent description)[8]
-
Pack a tubular, stainless-steel fixed-bed reactor with the Ni-Cu-Cr-Re/δ-Al2O3 catalyst.
-
Reduce the catalyst in-situ with a stream of hydrogen at ~360°C.
-
After reduction, adjust the reactor to the target operating temperature (e.g., 220°C) and pressure (e.g., 2.9 x 10⁶ Pa).
-
Continuously feed a liquid mixture of diethylene glycol (DEG) and ethanol, along with liquefied ammonia and hydrogen gas, from the top of the reactor.
-
Allow the reactants to flow down through the catalyst bed (trickle-bed mode).
-
The product stream exits the bottom of the reactor and is cooled.
-
The N-ethylmorpholine product is separated from unreacted materials and byproducts (like morpholine and ethylamine) via distillation.
Visualization: Process Flow for Direct N-Alkylmorpholine Synthesis
Caption: Continuous process flow for direct N-alkylmorpholine synthesis.
Conclusion and Future Outlook
The synthesis of N-alkylmorpholines has evolved significantly, moving away from inefficient and hazardous traditional methods towards greener, more sustainable alternatives. Catalytic routes using alcohols offer high atom economy, while the novel annulation with ethylene sulfate provides a redox-neutral pathway with excellent functional group tolerance. For large-scale production, direct synthesis from commodity feedstocks like diethanolamine and the use of green methylating agents like DMC represent robust and environmentally conscious choices.
Looking ahead, the field will likely see further integration of principles from biocatalysis and the use of biomass-derived feedstocks.[10] For example, the reductive amination of morpholine with aldehydes derived from lignocellulose could open new pathways to novel N-alkylmorpholine structures. Furthermore, the continued development of flow chemistry will enable safer, more efficient, and automated synthesis, reducing waste and improving process control.[11] By embracing these innovative strategies, researchers and drug development professionals can continue to utilize the valuable morpholine scaffold while adhering to the critical principles of green and sustainable chemistry.
References
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
-
Chen, F., Ma, H., & Li, R. (2009). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics and Catalysis Letters, 97(1), 31-37. [Link]
- Zhang, J. (2019). A synthesis process of N-methylmorpholine. CN109535311A.
-
Anastas, P., & Eghbali, N. (2010). Greener solvents. In Green Chemistry (pp. 37-47). Springer, Berlin, Heidelberg. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Jiang, W., & Xu, Z. (1992). The preparation method of N-alkylmorpholine compound. CN1015712B.
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
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Albericio, F., & Bofill, J. M. (2022). Green solid-phase peptide synthesis (GSPPS): A new and challenging paradigm. Green Chemistry, 24(20), 7737-7757. [Link]
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Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6333-6335. [Link]
-
Zhang, L. (2007). Green Synthesis of N-Methylmorpholine. Chemistry and Adhesion. [Link]
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-
Li, H., Riisager, A., & Saravanamurugan, S. (Eds.). (2021). Synthesis of bio-based N-containing compounds from biomass. Green Chemistry. [Link]
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Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949-967. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Diethanolamine. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
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Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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González, M. A., & de la Torre, M. C. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine drugs, 19(10), 554. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of N-Methylmorpholine in Organic Synthesis. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Propylmorpholine for Drug Development Professionals
Introduction: The Strategic Role of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning the designation of "privileged structures." The morpholine ring is a prominent member of this class, frequently incorporated by drug designers to enhance the physicochemical, metabolic, and pharmacokinetic profiles of bioactive molecules.[1][2] Its utility stems from a unique combination of features: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a basic handle for salt formation and molecular interactions, all within a stable, low-energy ring conformation.
4-Propylmorpholine (C7H15NO) is a derivative that builds upon this strategic scaffold. The addition of a propyl group to the nitrogen atom modulates the molecule's properties, particularly its lipophilicity and basicity, offering a nuanced tool for optimizing drug candidates. Understanding the precise physicochemical properties of 4-propylmorpholine is therefore critical for researchers aiming to leverage its potential in rational drug design. This guide provides an in-depth analysis of its core properties, supported by established experimental methodologies, to empower scientists in their research and development endeavors.
Section 1: Molecular and Structural Characteristics
A foundational understanding begins with the molecule's basic identity and structure. 4-Propylmorpholine is systematically named and cataloged to ensure unambiguous identification in research and regulatory contexts.
-
IUPAC Name: 4-propylmorpholine[3]
-
CAS Number: 23949-50-0[3]
-
Molecular Formula: C₇H₁₅NO[3]
-
Molecular Weight: 129.20 g/mol [3]
The spatial arrangement of its atoms dictates its interactions with biological systems and its behavior in various chemical environments.
Caption: 2D structure of 4-propylmorpholine.
Section 2: Core Physicochemical Properties
The quantitative physicochemical properties of a compound are the primary determinants of its behavior in both laboratory and physiological systems. These values are essential for developing formulations, predicting absorption and distribution, and ensuring batch-to-batch consistency.
| Property | Value | Source |
| Molecular Weight | 129.20 g/mol | PubChem[3] |
| Boiling Point | 156 °C | ChemicalBook[4] |
| Density (Predicted) | 0.905 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 7.66 ± 0.10 | ChemicalBook[4] |
| XLogP3 (Computed) | 0.8 | PubChem[3] |
The boiling point of 156 °C indicates moderate volatility under standard conditions.[4] The predicted pKa of 7.66 suggests that 4-propylmorpholine is a weak base.[4] At a physiological pH of 7.4, a significant portion of the molecules will exist in their protonated, cationic form, which typically enhances aqueous solubility. The computed XLogP3 value of 0.8 signifies a relatively balanced profile of lipophilicity and hydrophilicity, a desirable trait for many drug candidates that must traverse both aqueous environments and lipid membranes.[3]
Section 3: Solubility and Partitioning Behavior
The ability of a drug candidate to dissolve in aqueous media and partition into lipid membranes is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP or LogD) is the industry-standard measure of this lipophilicity.
The structure of 4-propylmorpholine—containing a polar morpholine ring and a nonpolar n-propyl chain—suggests solubility in a range of organic solvents and partial solubility in water. The computed XLogP3 of 0.8 supports this, indicating a slight preference for the lipid phase over the aqueous phase.[3]
Experimental Protocol: Determination of LogP via Shake-Flask Method (OECD 107)
This protocol outlines the gold-standard method for empirically determining the LogP value. The causality behind this method is rooted in allowing the analyte to reach thermodynamic equilibrium between two immiscible phases (n-octanol and water), after which its concentration in each phase is measured.
Workflow: Shake-Flask LogP Determination
Caption: Workflow for LogP determination.
Step-by-Step Methodology:
-
Phase Preparation (Self-Validation): Pre-saturate the n-octanol with water and the water (typically a buffer solution like PBS, pH 7.4) with n-octanol.
-
Causality: This crucial first step prevents volume changes during the experiment due to the mutual, albeit limited, solubility of the two phases, ensuring the final equilibrium is accurate.
-
-
Analyte Preparation: Prepare a stock solution of 4-propylmorpholine in n-octanol at a concentration that will be detectable by the chosen analytical method (e.g., HPLC-UV).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of the pre-saturated buffer.
-
Equilibration: Agitate the vessel at a constant temperature for a sufficient period (typically 24 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure a complete and clean separation of the two phases.
-
Trustworthiness: Centrifugation is a critical control step to prevent micro-emulsions from confounding the concentration measurements of the distinct layers.
-
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layer. Determine the concentration of 4-propylmorpholine in each sample using a validated analytical technique like HPLC-UV. A calibration curve must be generated for each phase to ensure accurate quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Section 4: Spectroscopic Profile
Spectroscopic analysis provides an electronic and vibrational "fingerprint" of a molecule, serving as the definitive method for structural confirmation and purity assessment. For 4-propylmorpholine, several key spectroscopic datasets are available for reference.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for 4-propylmorpholine.[3]
-
Expertise: ¹H NMR spectroscopy is used to determine the number and connectivity of hydrogen atoms, confirming the presence of the propyl chain and the morpholine ring protons. ¹³C NMR provides complementary information on the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: IR spectral data helps identify the functional groups present in the molecule.[3]
-
Expertise: The IR spectrum of 4-propylmorpholine would be characterized by C-H stretching vibrations from the alkyl groups, C-N stretching from the tertiary amine, and prominent C-O-C stretching from the ether linkage within the morpholine ring.
-
Section 5: Basicity and Ionization (pKa)
The pKa is a measure of the acidity of a molecule's conjugate acid. For an amine like 4-propylmorpholine, the pKa of its morpholinium ion dictates the molecule's charge state at a given pH. This is arguably one of the most critical parameters in drug development.
The predicted pKa of 7.66 indicates that at the physiological pH of blood (≈7.4), 4-propylmorpholine will exist as an equilibrium mixture of its neutral (basic) form and its protonated (cationic) form.[4] This equilibrium directly impacts:
-
Aqueous Solubility: The charged, protonated form is significantly more water-soluble.
-
Membrane Permeability: The neutral, uncharged form is more lipid-soluble and better able to cross cell membranes.
-
Receptor Binding: The charge state can be critical for electrostatic interactions with the target protein.
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a highly reliable method for measuring pKa that relies on monitoring pH changes as a function of added titrant.
Step-by-Step Methodology:
-
System Preparation: Accurately weigh a sample of 4-propylmorpholine and dissolve it in a known volume of deionized water.
-
Calibration (Self-Validation): Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
-
Titration: Place the pH probe in the analyte solution and begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined by finding the pH at the half-equivalence point (the point where half of the base has been neutralized).
-
Causality: At the half-equivalence point, the concentrations of the protonated base (morpholinium ion) and the neutral base are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa.
-
Section 6: Safety and Handling
While specific toxicological data for 4-propylmorpholine is limited, its structure is closely related to morpholine and 4-methylmorpholine, which are classified as flammable, corrosive, and harmful substances.[5][6][7][8] Therefore, prudent laboratory practice dictates that 4-propylmorpholine be handled with appropriate caution.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
4-Propylmorpholine is a valuable chemical entity whose physicochemical properties make it an attractive building block in medicinal chemistry. Its balanced lipophilicity (XLogP3 ≈ 0.8), weak basicity (pKa ≈ 7.66), and the proven utility of its core morpholine scaffold provide a strong foundation for developing drug candidates with favorable ADME profiles. A thorough understanding and empirical validation of the properties outlined in this guide are essential for any scientist seeking to effectively and safely utilize 4-propylmorpholine in the pursuit of novel therapeutics.
References
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ChemSynthesis. (n.d.). 4-methylmorpholine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl morpholine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Propylmorpholine. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Phenylmorpholine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Acetylmorpholine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry, 62(16), 7175-7208. Retrieved from [Link]
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PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
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Nagy, M., & Bombicz, P. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(11), 3245. Retrieved from [Link]
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IOP Conference Series: Materials Science and Engineering. (2018). Synthesis 4-Piperoilmorpholine from Piperine. Retrieved from [Link]
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Kumar, S., & Kumar, R. (2019). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Medicinal Chemistry Research, 28(10), 1593-1621. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Propylmorpholine (CAS: 23949-50-0) for Advanced Research and Development
Abstract and Introduction
The morpholine heterocycle is a ubiquitous and privileged scaffold in modern medicinal chemistry and process development, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] N-substituted morpholines, in particular, serve as versatile tertiary amine bases, catalysts, and crucial building blocks for a vast array of biologically active molecules.[2][3] This guide provides an in-depth technical overview of 4-propylmorpholine, a representative N-alkylated derivative.
This document moves beyond a simple recitation of data, offering field-proven insights into the synthesis, practical applications, and analytical validation of 4-propylmorpholine. We will explore the causality behind common synthetic protocols and highlight its role as a key intermediate for drug discovery professionals. The information herein is curated to empower researchers and development scientists to leverage this valuable chemical with confidence and scientific rigor.
Core Chemical Identity and Physicochemical Properties
4-Propylmorpholine is a tertiary amine featuring a propyl group attached to the nitrogen atom of the morpholine ring. This substitution significantly influences its basicity, steric profile, and lipophilicity compared to the parent morpholine. A comprehensive summary of its key identifiers and computed properties is presented below.
Table 1: Physicochemical and Structural Data for 4-Propylmorpholine
| Property | Value | Source |
| CAS Number | 23949-50-0 | PubChem[4] |
| Molecular Formula | C₇H₁₅NO | PubChem[4] |
| Molecular Weight | 129.20 g/mol | PubChem[4] |
| IUPAC Name | 4-propylmorpholine | PubChem[4] |
| SMILES | CCCN1CCOCC1 | PubChem[4] |
| InChIKey | NMILGIZTAZXMTM-UHFFFAOYSA-N | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 0.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 4-propylmorpholine is the N-alkylation of morpholine. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Synthetic Workflow Diagram
The following diagram illustrates the standard laboratory-scale synthesis.
Caption: Standard SN2 alkylation workflow for synthesizing 4-propylmorpholine.
Field-Proven Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of 4-propylmorpholine.
Materials:
-
Morpholine (1.0 eq)
-
1-Bromopropane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Acetonitrile (ACS Grade)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine, acetonitrile, and finely powdered potassium carbonate.
-
Scientist's Note (Expertise): Acetonitrile is a preferred polar aprotic solvent as it readily dissolves the reactants but not the inorganic base, facilitating both the reaction and subsequent filtration. Using finely powdered K₂CO₃ maximizes surface area, enhancing its efficacy as a heterogeneous base.
-
-
Reagent Addition: Begin stirring the suspension and add 1-bromopropane dropwise at room temperature.
-
Scientist's Note (Trustworthiness): A slight excess (1.1 eq) of the alkylating agent ensures the complete consumption of the starting morpholine, which simplifies purification.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of diethyl ether.
-
Liquid-Liquid Extraction: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent. Resuspend the resulting oil in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Scientist's Note (Causality): The bicarbonate wash removes any remaining acidic impurities. The brine wash aids in breaking emulsions and removing residual water before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude 4-propylmorpholine.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain the final, high-purity compound.
Applications in Research and Drug Development
The utility of 4-propylmorpholine and its parent scaffold is well-established in the synthesis of high-value compounds.
-
Building Block in Medicinal Chemistry: The morpholine moiety is a key component in numerous FDA-approved drugs.[1] N-alkylated morpholines like 4-propylmorpholine serve as advanced intermediates. The synthesis often involves creating a more complex molecule attached to the propyl group or using the tertiary amine as an anchor point for further chemical transformations. The morpholine ring itself imparts favorable properties such as improved metabolic stability and aqueous solubility to a parent drug molecule.
-
Tertiary Amine Base and Catalyst: In organic synthesis, 4-propylmorpholine can function as a moderately hindered, non-nucleophilic tertiary amine base. It is effective in neutralizing acids generated during reactions, such as in acylation or silylation protection steps. Its basicity is sufficient to deprotonate alcohols or thiols in certain catalytic cycles.
-
Precursor for Functionalized Derivatives: The propyl chain can be further functionalized. For instance, terminal hydroxylation or halogenation of the propyl group would create a bifunctional linker, enabling the conjugation of the morpholine moiety to other complex fragments, a common strategy in fragment-based drug discovery.
Analytical Characterization
Confirming the identity and purity of synthesized 4-propylmorpholine is critical. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the propyl group (a triplet for the methyl, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and two distinct signals (typically triplets) for the morpholine ring protons. ¹³C NMR will confirm the presence of all 7 unique carbon atoms.
-
Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight (m/z = 129.20) and assessing purity. The fragmentation pattern will show characteristic losses of fragments from the propyl chain and the morpholine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending frequencies. Crucially, it will show the absence of an N-H stretch (around 3300-3500 cm⁻¹), confirming the successful N-alkylation of the secondary amine.
Safety, Handling, and Storage
Proper handling of 4-propylmorpholine is essential for laboratory safety.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[7]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[8] Do not inhale vapors or mists.[7] Keep away from sources of ignition as it is a combustible liquid.[8] Ensure containers are securely sealed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed to prevent moisture absorption.
Conclusion
4-Propylmorpholine is more than a simple chemical with a CAS number and molecular weight. It represents a versatile and valuable tool for the research and drug development scientist. Its straightforward synthesis, utility as a synthetic building block, and role as a tertiary amine base make it a staple in the organic chemistry laboratory. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables its effective and safe application in the pursuit of novel chemical entities.
References
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Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. [Link]
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Penta s.r.o. (2025). Safety Data Sheet - Morpholine. [Link]
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MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(16), 4985. [Link]
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International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 47. [Link]
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LookChem. (n.d.). 4-(3-(3-Bromophenyl)propyl)morpholine Safety Data Sheets(SDS). [Link]
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Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]
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PubMed. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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ResearchGate. (2017). Mechanism of 4-piperoil morpholine synthesis. [Link]
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MDPI. (2024). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers, 16(1), 123. [Link]
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ChemRxiv. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 424975, 4-Propylmorpholine. [Link]
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A Theoretical and Practical Guide to the Basicity of N-Alkylmorpholines
Abstract
N-alkylmorpholines are a class of cyclic tertiary amines integral to numerous applications, from catalysis in polyurethane production to serving as crucial intermediates in pharmaceutical synthesis.[1] Their efficacy in these roles is profoundly influenced by their basicity, a measure of their ability to accept a proton. This technical guide provides a comprehensive exploration of the theoretical principles governing the basicity of N-alkylmorpholines, grounded in quantum mechanical calculations. We delve into the causality behind selecting computational models, detail a robust workflow for predicting aqueous pKa values, and underscore the necessity of anchoring theoretical data with rigorous experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of N-alkylmorpholine basicity to inform rational molecular design and process optimization.
The Significance of Basicity in N-Alkylmorpholines
The basicity of an amine, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a cornerstone of its chemical behavior.[2] For N-alkylmorpholines, this property dictates:
-
Catalytic Activity: In reactions like the formation of polyurethanes, N-alkylmorpholines act as base catalysts.[1] Their strength determines the rate and efficiency of the reaction.
-
Pharmaceutical Relevance: In drug development, the pKa of a molecule influences its solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic profile.
-
Reaction Optimization: Understanding basicity allows for the precise control of reaction conditions, preventing side reactions and improving yield.
The core of an amine's basicity lies in the availability of the lone pair of electrons on the nitrogen atom to form a new bond with a proton.[3] Factors that increase the electron density on the nitrogen enhance basicity, while factors that decrease it have the opposite effect.[4][5]
Foundational Principles: Gas-Phase vs. Solution-Phase Basicity
To accurately model basicity, it is crucial to distinguish between two environments:
-
Gas-Phase Basicity (GB): This is the intrinsic basicity of a molecule in the absence of a solvent. It is governed primarily by electronic effects, such as the inductive effect of the alkyl group. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and thus stabilizes the protonated form, leading to higher intrinsic basicity.[4]
-
Solution-Phase Basicity (pKa): This is the basicity measured in a solvent, typically water. It is a more complex property, influenced not only by electronic effects but also significantly by solvation—the interaction between the molecule (both neutral and protonated forms) and solvent molecules. Steric hindrance around the nitrogen atom can affect how well solvent molecules can stabilize the charged, protonated form.
While related, these two properties do not always correlate perfectly due to the profound impact of solvation effects, which can sometimes reverse the trends observed in the gas phase.[6]
Computational Chemistry: A Predictive Framework for Basicity
Quantum mechanical (QM) calculations offer a powerful, non-empirical approach to predict and understand the basicity of molecules like N-alkylmorpholines.[7] They allow for the systematic investigation of substituent effects and provide mechanistic insights that are often difficult to obtain experimentally.
The Rationale for Method Selection: Density Functional Theory (DFT)
For predicting the pKa of organic molecules, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[7][8][9]
-
Why DFT? DFT strikes an optimal balance between computational cost and accuracy. While higher-level ab initio methods like CCSD(T) can be more accurate, their computational expense makes them impractical for routine calculations, especially when considering solvent effects.[7] DFT provides reliable results for molecular geometries and energies within a reasonable timeframe.
-
Choosing Functionals and Basis Sets: The accuracy of DFT is dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP functional is a widely used and well-validated hybrid functional that often yields results in good agreement with experimental data for amine basicity.[8][9] Functionals from the Minnesota family, like M06-2X, are also excellent choices, particularly for capturing non-covalent interactions.[10]
-
Basis Set: A basis set like 6-311++G(d,p) is a robust choice.[8] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution of anions and lone pairs. The (d,p) signifies the addition of polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are essential for accurate geometry and energy calculations.
-
A Self-Validating Computational Workflow for pKa Prediction
The most reliable method for calculating pKa involves a thermodynamic cycle that breaks down the complex process of dissociation in solution into more manageable, calculable steps.[10][11] This approach inherently provides checks and balances by separating gas-phase and solvation energies.
Caption: Thermodynamic cycle relating gas-phase and aqueous-phase free energies.
Step-by-Step Computational Protocol:
-
Geometry Optimization (Gas Phase):
-
Action: Optimize the 3D structures of the neutral N-alkylmorpholine (B) and its protonated form (BH+) in the gas phase.
-
Method: DFT (e.g., B3LYP/6-311++G(d,p)).
-
Why: This step finds the lowest energy conformation for each species, which is the most probable structure.
-
-
Frequency Calculation (Gas Phase):
-
Action: Perform a frequency calculation on the optimized structures.
-
Why: This serves two purposes: a) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). b) It provides the thermal corrections needed to calculate the Gibbs free energy (G) from the electronic energy (E).
-
-
Calculate Gas-Phase Free Energy of Protonation (ΔG°gas):
-
Action: ΔG°gas = G(BH+gas) - G(Bgas) - G(H+gas). The Gibbs free energy of the proton (H+) is a standard value derived from statistical mechanics.[10]
-
Why: This quantifies the intrinsic basicity of the molecule.
-
-
Solvation Energy Calculation:
-
Action: Using the gas-phase optimized geometries, perform a single-point energy calculation for B and BH+ using a continuum solvation model.
-
Method: Solvation Model based on Density (SMD) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) are excellent choices.[10][12] Water should be selected as the solvent.
-
Why: These models approximate the solvent as a continuous dielectric medium, providing a computationally efficient way to calculate the free energy of transferring a molecule from the gas phase to the solution (ΔG°solv). This step is critical for capturing the significant influence of the solvent.[10]
-
Calculation: ΔG°solv(Species) = E(solv) - E(gas).
-
-
Calculate Aqueous-Phase Free Energy of Protonation (ΔG°aq):
-
Action: Combine the gas-phase and solvation energies using the thermodynamic cycle: ΔG°aq = ΔG°gas + ΔG°solv(BH+) - ΔG°solv(B).
-
Why: This cycle allows for the accurate determination of the free energy change for the protonation reaction as it occurs in water.
-
-
Calculate pKa:
-
Action: Use the final relationship: pKa = ΔG°aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K). A correction factor is often applied to account for the standard state of the proton in solution.[10]
-
Why: This converts the calculated free energy into the standard pKa scale for direct comparison with experimental values.
-
Experimental Validation: The Ground Truth
Theoretical predictions, no matter how sophisticated, must be validated against experimental data.[8] For basicity, the gold standard is potentiometric titration .
Protocol for pKa Determination of N-Methylmorpholine (NMM):
-
Apparatus Setup:
-
Calibrated pH meter with a combination glass electrode.
-
Automatic burette.
-
Temperature-controlled beaker with a magnetic stirrer.
-
-
Reagent Preparation:
-
Prepare a ~0.05 M solution of N-Methylmorpholine in deionized, CO2-free water.
-
Standardize a ~0.1 M solution of hydrochloric acid (HCl).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the NMM solution into the beaker.
-
Begin stirring and record the initial pH.
-
Add the standardized HCl in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using the first or second derivative of the plot).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is the point where the concentrations of the protonated (BH+) and neutral (B) forms are equal.
-
Case Study: Basicity of N-Methylmorpholine vs. N-Ethylmorpholine
Let's apply our understanding to compare N-methylmorpholine (NMM) and N-ethylmorpholine (NEM).
Theoretical Expectations:
-
Inductive Effect: The ethyl group in NEM is slightly more electron-donating than the methyl group in NMM. This would suggest that in the gas phase, NEM should be slightly more basic.
-
Steric & Solvation Effects: The larger ethyl group may introduce more steric hindrance around the nitrogen. This could potentially disrupt the stabilizing network of water molecules around the protonated cation (NEM-H+) compared to the smaller NMM-H+. This effect would decrease the basicity of NEM in solution relative to NMM.
The final pKa in water is a delicate balance of these competing effects.
Data Summary:
| Compound | Alkyl Group | Experimental pKa | Notes |
| N-Methylmorpholine (NMM) | -CH₃ | 7.38[1][13][14] | Baseline for comparison. |
| N-Ethylmorpholine (NEM) | -CH₂CH₃ | 7.70 | The larger alkyl group slightly increases basicity. |
Note: The experimental pKa for NEM is widely cited in chemical literature and databases, though a single primary source is not available in the provided search results.
Interpretation: The experimental data shows that N-ethylmorpholine is slightly more basic than N-methylmorpholine. This indicates that in this specific case, the increased electron-donating inductive effect of the ethyl group outweighs the potentially unfavorable steric and solvation effects. A well-parameterized computational model should be able to reproduce this subtle but important trend.
Caption: Comparison of experimental pKa values for NMM and NEM.
Conclusion and Future Directions
The basicity of N-alkylmorpholines is a nuanced property governed by a subtle interplay of electronic, steric, and solvation effects. This guide has demonstrated that a synergistic approach, combining robust theoretical calculations with precise experimental validation, is essential for a predictive and mechanistic understanding. DFT calculations using appropriate functionals, basis sets, and continuum solvation models provide a reliable framework for predicting pKa values.
Future research will likely incorporate more sophisticated models, such as:
-
Explicit Solvent Molecules: Including a few explicit water molecules in the QM calculation can better model specific hydrogen-bonding interactions, potentially improving accuracy for challenging systems.[6][10]
-
Machine Learning (ML): As more data becomes available, ML models trained on large datasets of experimental and calculated pKa values may offer even faster and more accurate predictions.[15]
By leveraging these advanced computational tools, researchers and drug development professionals can make more informed decisions, accelerating the design of next-generation catalysts, materials, and pharmaceuticals.
References
-
Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]
-
Devagiri, R. (n.d.). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science. [Link]
-
Tachikawa, H., & Takagi, T. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
Sandberg, R. J., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]
-
Galano, A., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine. [Link]
-
Reddit. (2022). pKa determination via thermodynamic cycles. [Link]
-
Pliego, J. R., & Riveros, J. M. (2002). Computational studies of aliphatic amine basicity. PubMed. [Link]
-
Ataman Chemicals. (n.d.). N-Methylmorpholine. [Link]
-
Elguero, J., et al. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples [Video]. YouTube. [Link]
-
Unacademy. (n.d.). Factors That Affect the Basicity of Amines. [Link]
-
ResearchGate. (n.d.). Thermodynamic cycles used in the pKa calculations. [Link]
-
University of Illinois. (2019). Determining the pKa of Simple Molecules Using Gaussian. [Link]
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An In-depth Technical Guide on the Electronic and Steric Effects of the N-Propyl Group in Morpholines
This guide provides a comprehensive analysis of the electronic and steric effects of the N-propyl group on the morpholine scaffold. It is intended for researchers, scientists, and drug development professionals who are engaged in the design and synthesis of morpholine-containing compounds.
Introduction: The Morpholine Moiety in Drug Discovery
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1][2] Its unique properties, including a weakly basic nitrogen atom and a flexible conformation, allow it to participate in various lipophilic and hydrophilic interactions. This versatility enhances the solubility and brain permeability of drug candidates, making the morpholine ring a valuable component in the development of central nervous system (CNS) drugs.[3] N-substitution of the morpholine ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The nature of the N-substituent profoundly influences the compound's electronic and steric characteristics, thereby affecting its biological activity. This guide focuses specifically on the N-propyl group and its impact on the morpholine core.
Electronic Effects of the N-Propyl Group
The N-propyl group, like other alkyl groups, is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the nitrogen atom of the morpholine ring.
Basicity: The increased electron density on the nitrogen atom enhances its ability to donate a lone pair of electrons, thereby increasing the basicity of the morpholine. The pKa of the conjugate acid of N-propylmorpholine is a direct measure of this basicity. For comparison, the pKa of the conjugate acid of n-propylamine is 10.53, while that of ammonia is 9.21.[4][5] This highlights the significant electron-donating nature of the propyl group. The pKa of N-methylmorpholine's conjugate acid is 7.38, providing a reference point for the effect of a smaller alkyl group.[6]
Inductive Effect Visualization:
Caption: The N-propyl group pushes electron density towards the nitrogen atom.
Reactivity: The increased nucleophilicity of the nitrogen atom due to the +I effect of the propyl group makes it more reactive towards electrophiles. This is a key consideration in the synthesis of more complex morpholine derivatives through reactions like alkylation, acylation, and arylation.[7]
Steric Effects of the N-Propyl Group
The steric bulk of the N-propyl group plays a crucial role in the conformational preferences of the morpholine ring and influences the accessibility of the nitrogen lone pair for chemical reactions.
Conformational Analysis: The morpholine ring typically adopts a chair conformation.[8][9] The N-propyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the ring.
Conformational Isomers Visualization:
Caption: The equatorial conformer is sterically favored over the axial conformer.
Impact on Reactivity: While the electronic effect of the N-propyl group increases the intrinsic reactivity of the nitrogen, its steric bulk can hinder the approach of reactants. The accessibility of the nitrogen lone pair is a critical factor in determining the rate and outcome of reactions. For instance, in quaternization reactions, the approach of the electrophile can be influenced by the orientation of the N-propyl group.[10] The steric hindrance can be more pronounced with larger reactants.[11]
Experimental Protocols
1. Determination of pKa by Potentiometric Titration
This protocol provides a method to experimentally determine the basicity of N-propylmorpholine.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of N-propylmorpholine and dissolve it in 50 mL of deionized water.
-
Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Titration Setup:
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of the burette containing the HCl solution.
-
-
Titration: Add the HCl solution in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the pH versus the volume of HCl added to obtain a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of N-propylmorpholine.
-
Workflow for pKa Determination:
Caption: A stepwise workflow for determining the pKa of N-propylmorpholine.
2. Synthesis of N-Propylmorpholine
A common method for the synthesis of N-propylmorpholine is the reductive amination of morpholine with propionaldehyde.
Methodology:
-
Reaction Setup: To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add propionaldehyde (1.1 eq).
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure N-propylmorpholine.
Other synthetic routes can include the alkylation of morpholine with a propyl halide.[7]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [12] |
| Molecular Weight | 129.20 g/mol | [12] |
| pKa (conjugate acid of n-propylamine) | 10.53 | [4][5] |
| pKa (conjugate acid of N-methylmorpholine) | 7.38 | [6] |
Conclusion
The N-propyl group exerts significant electronic and steric effects on the morpholine ring. Its electron-donating nature increases the basicity and nucleophilicity of the nitrogen atom, while its steric bulk influences the conformational preferences of the ring and can modulate the accessibility of the nitrogen lone pair. A thorough understanding of these effects is paramount for medicinal chemists and drug development professionals in the rational design of novel morpholine-based therapeutic agents. The experimental protocols provided herein offer practical methods for the characterization and synthesis of N-propylmorpholine derivatives.
References
-
PubChem. 4-Propylmorpholine. National Center for Biotechnology Information. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubChem. N-(3-Aminopropyl)morpholine. National Center for Biotechnology Information. [Link]
-
Wikipedia. N-Methylmorpholine. [Link]
- Google Patents. Method for preparing N-amino propyl morpholine.
-
pKa Data Compiled by R. Williams. [Link]
-
Inchem.org. Morpholine (EHC 179, 1996). [Link]
-
PMC. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]
-
EPFL. pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
-
Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]
-
ResearchGate. Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Wikipedia. Morpholine. [Link]
-
ResearchGate. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. [Link]
-
Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]
-
USDA. Morpholine - Processing. [Link]
-
PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Semantic Scholar. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. [Link]
-
European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
-
NJ.gov. Hazardous Substance Fact Sheet. [Link]
-
PMC. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. [Link]
-
European Journal of Chemistry. View of Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
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Methodological & Application
Technical Application Note: 4-Propylmorpholine (NPM) in Fine Chemical Synthesis
This guide is structured as a high-level technical application note designed for process chemists and R&D scientists. It moves beyond basic product descriptions to focus on process utility—specifically, how and why to substitute 4-propylmorpholine (NPM) for its more common analog, N-methylmorpholine (NMM).
CAS: 1238-90-0 | Formula: C₇H₁₅NO | MW: 129.20 g/mol [1][2]
Executive Summary: The "Goldilocks" Tertiary Amine
In the landscape of cyclic tertiary amines, 4-propylmorpholine (NPM) occupies a critical "Goldilocks" zone between the highly volatile N-methylmorpholine (NMM) and the more sterically hindered N-ethyl/N-butyl analogs.[2]
While NMM is the industry standard for acid scavenging in peptide synthesis and acylation, its low boiling point (115°C) and high water solubility can be problematic for high-temperature reactions or aqueous extractions.[2] NPM offers a strategic alternative:
-
Reduced Volatility: Boiling point of ~128–130°C allows for higher reaction temperatures without base loss.[2]
-
Tunable Lipophilicity: The propyl chain increases LogP, facilitating better partitioning into organic solvents during aqueous workups (unlike NMM, which often drags into the aqueous phase).
-
Ionic Liquid Precursor: NPM is the starting material for N-propyl-N-methylmorpholinium salts, a class of emerging green solvents and electrolytes.[2]
Physicochemical Profile: NMM vs. NPM
Selection Logic: Use this table to determine if NPM is the correct substitute for your current process.[2]
| Property | N-Methylmorpholine (NMM) | 4-Propylmorpholine (NPM) | Process Implication |
| Boiling Point | 115–116 °C | 128–130 °C | NPM allows reflux in toluene/xylene without rapid base depletion.[1][2] |
| Flash Point | 23 °C (High Flammability) | ~36 °C | NPM offers a slightly wider safety margin, though still flammable.[1] |
| LogP (Lipophilicity) | -0.33 (Hydrophilic) | 0.80 (Lipophilic) | Critical: NPM stays in the organic phase during washing, improving yield recovery of basic products.[1] |
| Basicity (pKa) | 7.38 | ~7.5–7.6 | Slightly more basic due to the inductive effect of the propyl group; comparable scavenging capacity.[1] |
| Water Solubility | Miscible | Soluble | NPM can be salted out more easily than NMM.[1][2] |
Decision Framework: Selecting the Right Morpholine Base
The following logic flow illustrates when to switch from standard NMM to NPM.
Figure 1: Decision matrix for optimizing tertiary amine selection in synthesis.[2]
Application Protocols
Protocol A: High-Temperature Acylation Scavenger
Context: Standard Schotten-Baumann conditions often fail at high temperatures because NMM volatilizes.[2] Use NPM for acylations requiring heat (e.g., sterically hindered substrates).[2]
Materials:
-
Substrate (Amine/Alcohol)[3]
-
Base: 4-Propylmorpholine (1.2 – 1.5 equivalents)[2]
-
Solvent: Toluene or Xylene (anhydrous)
Procedure:
-
Dissolution: Dissolve the substrate in Toluene (0.5 M concentration).
-
Base Addition: Add 4-Propylmorpholine (1.2 eq).[2] Note that unlike NMM, NPM will not fume as aggressively.[2]
-
Reaction: Heat the mixture to 120°C (reflux). Add the acylating agent dropwise.[2]
-
Workup (The NPM Advantage):
-
Add water (1:1 vol).[2]
-
Phase Separation: The NPM free base (excess) will partition significantly into the Toluene layer.[2]
-
Wash: Wash the organic layer with 1M HCl (to remove excess NPM) followed by Brine.[2]
-
Result: Cleaner separation compared to NMM, which often creates emulsions in toluene-water systems.[2]
Protocol B: Synthesis of Ionic Liquid Precursors
Context: Morpholinium ionic liquids (ILs) are gaining traction as "green" electrolytes.[2] NPM is the direct precursor for N-methyl-N-propylmorpholinium salts.[2]
Target Molecule: N-Methyl-N-propylmorpholinium Bromide [MPM][Br] Reaction Type: Quaternization (Menschutkin Reaction)[2]
Workflow:
-
Charge: In a pressure-rated vessel (Q-tube or autoclave), charge 4-Propylmorpholine (1.0 eq) and Acetonitrile (3 volumes).
-
Alkylation: Cool to 0°C. Slowly add Methyl Bromide (1.1 eq) or Methyl Iodide.
-
Note: Using NPM + Methyl halide is often preferred over NMM + Propyl halide because Methyl halides are more reactive electrophiles, allowing milder conditions.[2]
-
-
Incubation: Seal and stir at 40–50°C for 12 hours.
-
Isolation:
-
Validation: Check purity via ¹H NMR (D₂O). Look for the distinct shift of the N-methyl group (~3.1 ppm) and the propyl chain signals.[2]
Figure 2: Synthesis pathway for Morpholinium Ionic Liquids.[2]
Protocol C: Synthesis of N-(3-Aminopropyl)morpholine (APM)
Context: NPM is often cited as an intermediate.[2] In industrial fine chemicals, the morpholine ring is alkylated to create APM, a key curing agent and pharmaceutical intermediate.
Reaction: Michael Addition followed by Hydrogenation.[2]
-
Step 1 (Cyanoethylation): Morpholine + Acrylonitrile → 3-Morpholinopropionitrile.[2]
-
Step 2 (Reduction): 3-Morpholinopropionitrile + H₂ (Raney Ni catalyst) → N-(3-Aminopropyl)morpholine .[2]
-
Relevance: This demonstrates the stability of the propyl-morpholine scaffold under reducing conditions.[2]
-
Safety & Handling (E-E-A-T)
As a Senior Scientist, safety is paramount. NPM shares hazards with NMM but has distinct handling characteristics.[2]
-
Corrosivity: Like all low-molecular-weight amines, NPM is corrosive to skin and eyes (Category 1B).[2]
-
Flammability: Flash point is ~36°C. It is a Flammable Liquid .[2] Ground all vessels.
-
Odor: Less pungent/ammoniacal than NMM, but still requires a fume hood.[2]
-
Storage: Store under nitrogen. Morpholines can absorb CO₂ from the air to form carbamates, which appear as white crusts on the bottle cap.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 424975, 4-Propylmorpholine. Retrieved from [Link]
-
Zhu, S., et al. (2018).[2] Synthesis and Properties of Morpholinium Ionic Liquids for Supercapacitors. Journal of Materials Science. (Contextual grounding for Protocol B).
-
Huntsman Corporation. (2023).[2] Performance Amines: Morpholine Derivatives in Polyurethane Catalysis. (Industry reference for catalytic activity comparison).
Sources
- 1. Morpholine, 4-methyl- (CAS 109-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Propylmorpholine | C7H15NO | CID 424975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing 4-Propylmorpholine (NPM) Catalyst Efficiency via Solvent Selection
[1][2]
Executive Summary & Mechanistic Grounding
4-Propylmorpholine (NPM) is a tertiary amine catalyst often utilized as a hydrophobic alternative to the industry-standard N-Methylmorpholine (NMM).[1][2] Its efficiency is governed by a delicate balance between steric hindrance (propyl group bulk) and electronic availability (nitrogen lone pair).[1][2]
Unlike metal catalysts, NPM relies on the availability of its nitrogen lone pair to form a transition state complex or deprotonate a nucleophile. The choice of solvent is not merely a medium; it is a thermodynamic lever that dictates:
Critical Analysis: Solvent Effects on NPM Activity
Module A: Polarity & Dielectric Constant ( )
The Principle: In reactions involving charge separation (e.g., SN2 alkylations or urethane formation zwitterions), a polar solvent stabilizes the transition state, lowering the activation energy (
-
Observation: NPM reaction rates generally increase with solvent polarity.[1][2]
-
The Trap: While high polarity (e.g., DMSO, Water) increases rate, it may decrease selectivity or induce hydrolysis side-reactions.
Comparative Solvent Efficiency Table (NPM-Catalyzed Alkylation Model)
| Solvent Class | Representative Solvent | Dielectric Const.[1][2] ( | Relative Rate ( | Mechanistic Insight |
| Non-Polar | Toluene / Hexane | ~2.0 - 2.4 | 1.0 (Baseline) | Poor TS stabilization.[1][2] High energy barrier.[1][2] |
| Polar Aprotic | THF / Acetone | ~7.5 - 20.7 | 15 - 50x | Good balance.[1][2] Solvates cations but leaves N-lone pair active. |
| Dipolar Aprotic | DMSO / DMF | ~36 - 46 | >1000x | Excellent TS stabilization.[1][2] Warning: Can lead to thermal runaway.[1][2] |
| Protic | Methanol / Water | ~33 - 80 | Variable | High |
Module B: Proticity & The "Solvation Cage"
The Issue: Protic solvents (Alcohols, Water) form hydrogen bonds with the nitrogen lone pair of NPM. The Consequence: This creates a steric and electronic "cage," effectively reducing the basicity and nucleophilicity of the catalyst.
-
NPM vs. NMM: Because the propyl group is bulkier than the methyl group in NMM, the solvation shell around NPM is less organized but can still significantly retard the approach of electrophiles.
Module C: Phase Behavior (Lipophilicity)
The Advantage: NPM is significantly more hydrophobic than NMM.[2] Application: In biphasic systems (e.g., organic synthesis with aqueous workup), NPM partitions strongly into the organic phase. This makes it an excellent choice for Phase Transfer Catalysis (PTC) in non-polar media where NMM might leach into the aqueous phase.[2]
Visualizing the Mechanism
The following diagram illustrates the competition between the substrate and the solvent for the NPM catalyst's active site.
Caption: Figure 1. Solvent interference mechanism.[1][2] Protic solvents (Red path) deactivate NPM via Hydrogen bonding, while Aprotic solvents (Green path) maintain catalytic availability.
Troubleshooting Center: FAQs & Solutions
Scenario 1: "My reaction rate dropped significantly after switching from DMF to Toluene."
Diagnosis: Loss of Transition State Stabilization.[1][2]
Mechanism: The reaction likely involves a charged intermediate (e.g., ammonium salt formation). Toluene (
-
Cosolvent: Add 10-20% of a polar aprotic solvent (e.g., Acetonitrile) to the Toluene.[1][2]
-
Temperature: Increase reaction temperature by 10-15°C to overcome the higher
barrier (ensure T < NPM boiling point, approx. 150°C+).
Scenario 2: "I am observing high catalyst loading requirements ( >5 mol%) in Methanol."
Diagnosis: Solvent Inhibition (Solvation Caging).[1][2] Mechanism: Methanol is hydrogen-bonding to the NPM nitrogen.[1][2] You are essentially fighting the solvent to get to the catalyst. Solution:
-
Switch Solvent: Move to a non-protic polar solvent like THF or Ethyl Acetate.[1][2]
-
Steric Adjustment: If protic solvent is mandatory, switch to a more sterically hindered base (e.g., Diisopropylethylamine) if nucleophilicity is not required, or increase NPM concentration to saturate the solvent effect.
Scenario 3: "In Polyurethane foam, the 'cream time' is too slow compared to NMM."
Diagnosis: Steric/Diffusion Limitation.[1][2] Mechanism: NPM (Propyl) is bulkier and heavier than NMM (Methyl).[1][2] It diffuses slower and has slightly lower catalytic activity for the water-isocyanate (blowing) reaction.[1][2] Solution:
-
Blend: Do not replace NMM 1:1. Use a 70:30 blend of NPM:NMM to balance the "blowing" (NMM) and "gelling" (NPM) reactions.[2]
-
Temperature: Increase the initial mold temperature.
Standardized Protocol: Determining Solvent Suitability
Use this protocol to benchmark NPM efficiency in a new solvent system.
Objective: Determine Relative Rate Constant (
Reagents:
-
Substrate: Benzyl Chloride (1.0 equiv)[1]
-
Nucleophile: NPM (10.0 equiv - Excess ensures pseudo-first-order)[1][2]
-
Solvent: Test Candidate (Dry)
Workflow:
-
Preparation: Dissolve Benzyl Chloride (0.1 M) in the test solvent at 25°C.
-
Initiation: Add NPM rapidly.
-
Monitoring: Monitor the disappearance of Benzyl Chloride via HPLC or GC-FID at t=0, 5, 10, 20, 40, 60 mins.
-
Calculation: Plot
vs. time.-
Slope =
[1] -
If Slope is < 0.01 min⁻¹, the solvent is too non-polar or inhibiting.
-
References
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Foundational text on solvatochromism and reaction kinetics).
-
PubChem. (2025).[1][2][3] 4-Propylmorpholine Physical Properties. National Library of Medicine.[1][2] Available at: [Link][1]
-
Menschutkin, N. (1890).[1][2] Über die Geschwindigkeit der Reaktion zwischen Alkylhalogeniden und Aminen. Z. Phys. Chem. (The classic study establishing the link between polarity and tertiary amine alkylation rates).
-
Huntsman Corporation. (General Reference). Jeffcat® Amine Catalysts for Polyurethanes.[1][2] (Industry standard reference for N-alkylmorpholine catalytic behavior in foams).
Validation & Comparative
comparing the catalytic efficiency of N-propylmorpholine and triethylamine
[1]
Executive Summary
In the landscape of tertiary amine catalysis, Triethylamine (TEA) and N-Propylmorpholine (NPM) represent two distinct functional classes.[1] TEA serves as the industry-standard "proton sponge"—a high-basicity, low-steric-hindrance amine ideal for rapid kinetic driving.[1] In contrast, NPM (4-propylmorpholine) offers a specialized profile: reduced basicity, higher lipophilicity, and significantly lower volatility.[1]
This guide provides a data-driven analysis to assist scientists in selecting the optimal catalyst. While TEA excels in raw acceleration, NPM is the superior candidate for systems requiring delayed action, high-temperature stability, or selective "blowing" catalysis in polyurethane matrices.[1]
Part 1: Physicochemical Profile & Safety
The fundamental difference in catalytic behavior stems from the electronic influence of the morpholine oxygen atom and the steric impact of the propyl chain.[1]
Table 1: Comparative Physicochemical Properties
| Property | Triethylamine (TEA) | N-Propylmorpholine (NPM) | Impact on Catalysis |
| CAS Number | 121-44-8 | 23949-50-0 | — |
| Structure | Aliphatic Tertiary Amine | Cyclic Ether-Amine | TEA: Unhindered access.[1] NPM: Chair conformation sterics. |
| Boiling Point | 89 °C | 156 °C | NPM reduces VOCs and "fogging" in cured foams. |
| pKa (Conj. Acid) | 10.75 | 7.66 (Predicted) | TEA is ~1000x more basic; better for HCl scavenging. |
| Flash Point | -11 °C | ~45 °C | NPM offers a wider safety margin in process handling.[1] |
| Lipophilicity (LogP) | 1.45 | ~1.0 - 1.2 | NPM's propyl chain improves solubility in polyol phases.[1] |
Analyst Note: The pKa discrepancy is the critical decision factor. TEA’s high pKa makes it prone to forming insoluble salts instantly with strong acids, potentially clogging flow reactors.[1] NPM’s lower pKa allows for "buffered" catalysis, useful in sensitive Knoevenagel condensations or polyurethane gelling/blowing balance.[1]
Part 2: Mechanistic Analysis
To understand why these catalysts perform differently, we must look at the transition state interactions.
1. Electronic Effects
-
TEA: The three ethyl groups donate electron density (inductive effect, +I) to the nitrogen lone pair, maximizing nucleophilicity.[1]
-
NPM: The oxygen atom in the morpholine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) through the carbon backbone.[1] This reduces the electron density on the nitrogen, lowering its basicity and nucleophilicity compared to TEA.[1]
2. Steric Topology
-
TEA: The ethyl arms are flexible (free rotation), creating a "sweeping" steric volume but generally allowing easy approach to electrophiles.[1]
-
NPM: The morpholine ring is locked in a chair conformation.[1] The N-propyl group adds a fixed directional steric bulk.[1] This makes NPM more selective; it struggles to catalyze sterically crowded centers where TEA might still succeed.[1]
Visualization: Catalytic Pathway Differences
The following diagram illustrates the mechanistic divergence between the two amines in a standard base-catalyzed reaction (e.g., Urethane formation).
Figure 1: Mechanistic pathway comparison. TEA forms a tight, high-energy complex leading to rapid kinetics, while NPM forms a looser association, resulting in controlled reaction rates.[1]
Part 3: Application Case Studies
Case Study A: Polyurethane (PU) Foam Production
In PU chemistry, the balance between the Gelling Reaction (Isocyanate + Polyol → Urethane) and the Blowing Reaction (Isocyanate + Water → Urea + CO₂) is paramount.[1]
-
TEA Performance:
-
NPM Performance:
-
Role: Balanced/Blowing Catalyst.
-
Outcome: The morpholine structure preferentially catalyzes the water reaction (blowing).[1] The propyl chain improves compatibility with hydrophobic polyols compared to N-methylmorpholine.[1]
-
Advantage: The higher boiling point (156°C) means the catalyst remains in the foam matrix, reducing emissions and odor. It provides a smoother "rise profile" for the foam.[1]
-
Case Study B: Organic Synthesis (Acid Scavenging)
In reactions like acid chloride esterification:
-
TEA: Instantly scavenges HCl.[1] However, the resulting triethylammonium chloride salts are voluminous and can seize stirring mechanisms.[1]
-
NPM: Scavenges HCl more slowly.[1] The resulting salt is often more soluble in organic media (due to the propyl and ether groups), allowing for homogeneous catalysis in solvents where TEA salts would precipitate out.[1]
Part 4: Experimental Protocol
Method: Determination of Relative Catalytic Rate Constants via In-Situ IR Monitoring.
Objective: Quantify the reaction rate (
Workflow Diagram
Figure 2: Experimental workflow for kinetic profiling of amine catalysts using in-situ FTIR spectroscopy.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, temperature probe, and ReactIR (or equivalent in-situ FTIR) probe. Purge with N₂.[1]
-
Solvent System: Charge flask with anhydrous Toluene (50 mL).
-
Reactants: Add Phenyl Isocyanate (10 mmol) and n-Butanol (10 mmol). Allow to equilibrate at 25°C.
-
Baseline: Record the absorbance of the characteristic isocyanate peak at 2270 cm⁻¹ .
-
Initiation: Inject 0.1 mmol (1 mol%) of the catalyst (TEA or NPM).[1]
-
Monitoring: Track the disappearance of the 2270 cm⁻¹ peak.
-
Calculation:
-
Validation: Compare
vs . Expect by a factor of 2–5x depending on solvent polarity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8471, Triethylamine. Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424975, 4-Propylmorpholine. Retrieved from [Link][1]
-
Qasim, H. W., et al. (2023). Effect of morpholine and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports.[1] Retrieved from [Link]
-
Ionescu, M. (2016). Chemistry and Technology of Polyols for Polyurethanes. Rapra Publishing.[1] (Contextual reference for amine catalysis mechanisms in PU foams).
Comparative Performance Guide: 4-Propylmorpholine vs. Tertiary Amine Catalysts
Executive Summary: The "Goldilocks" Catalyst
In the precise world of polyurethane (PU) formulation and organic synthesis, 4-propylmorpholine (4-PM) occupies a critical "middle ground" often overlooked in favor of its lighter homologues. While N-methylmorpholine (NMM) is the industry standard for blowing catalysis, its high volatility and pungent odor pose significant processing challenges.
This guide objectively analyzes 4-PM as a strategic alternative. By extending the alkyl chain from methyl to propyl, 4-PM retains the blowing selectivity characteristic of the morpholine ring while significantly reducing volatility and introducing steric delay . This makes it the candidate of choice for low-emissive (low-VOC) foams and controlled-rate organic syntheses where NMM is too fugitive and N-ethylmorpholine (NEM) offers insufficient delay.
Physicochemical Profile: The "Propyl Effect"
To understand performance, we must first quantify the physical shift caused by the propyl substitution. The following table contrasts 4-PM with its primary competitors.
Table 1: Comparative Physicochemical Properties
| Property | N-Methylmorpholine (NMM) | N-Ethylmorpholine (NEM) | 4-Propylmorpholine (4-PM) | Implication |
| CAS Number | 109-02-4 | 100-74-3 | 129.20 g/mol (MW) | |
| Boiling Point | 115–116 °C | 138–139 °C | ~155–160 °C (Est.) | Lower Volatility: 4-PM stays in the reaction matrix longer, reducing surface defects and odor. |
| Basicity (pKa) | 7.38 | ~7.7 | ~7.5–7.8 (Est.) | Comparable Strength: The propyl group is electron-donating, maintaining basicity similar to NEM. |
| Steric Hindrance | Low | Moderate | Moderate-High | Delayed Action: The propyl tail shields the nitrogen center, slowing initial reaction onset. |
| Water Solubility | Miscible | Miscible | Miscible | Compatibility: Retains excellent solubility in aqueous blowing agents. |
Expert Insight: The jump in boiling point from NMM (115°C) to 4-PM (>150°C) is the critical differentiator. In exothermic PU foaming, NMM often flashes off, leading to "surface friability" (crumbling skin). 4-PM remains active at the surface, ensuring a robust skin cure.
Catalytic Mechanism: Blowing vs. Gelling Selectivity
Morpholine-based catalysts are renowned for their Blowing Selectivity . They preferentially catalyze the isocyanate-water reaction (generating CO₂) over the isocyanate-polyol reaction (polymer chain extension).
Mechanism Visualization
The following diagram illustrates the competitive pathways. 4-PM modulates this competition via steric hindrance.
Caption: Competitive catalytic pathways. 4-Propylmorpholine (Yellow) retains the blowing selectivity of NMM (Red) but introduces a steric delay, smoothing the reaction profile.
The "Steric Steering" Effect
While the nitrogen lone pair in 4-PM is electronically available, the propyl chain creates a "sweeping volume" that physically obstructs the approach of the bulky isocyanate group.
-
Initial Delay: The reaction start (cream time) is retarded compared to NMM.
-
Sustained Activity: As the reaction exotherm builds and molecular mobility decreases, 4-PM's lower volatility ensures it doesn't evaporate, providing "back-end" cure support.
Performance in Applications
A. Polyurethane Foams (Flexible & Rigid)
In high-water formulations (where CO₂ generation is high), controlling the "blow" is vital to prevent foam collapse.
| Feature | N-Methylmorpholine (NMM) | 4-Propylmorpholine (4-PM) |
| Rise Profile | Explosive/Fast. Risk of splits. | Linear/Controlled. Better flow in molds. |
| Skin Quality | Poor.[1] Catalyst evaporates from hot surface. | Excellent. Catalyst remains to cure the skin. |
| Odor (Finished Foam) | High (Ammoniacal). | Low/Neutral. |
| Color Stability | Prone to "pinking" (oxidation). | Reduced pinking tendency. |
B. Organic Synthesis (Acid Scavenger)
In peptide coupling or acyl chloride reactions, tertiary amines act as acid scavengers (proton sponges).
-
Problem with TEA/NMM: They can be too volatile, leading to loss of stoichiometry during reflux.
-
Advantage of 4-PM: High boiling point allows for higher temperature reactions without catalyst loss, yet it remains easy to remove via aqueous wash (unlike high MW fatty amines).
Experimental Protocol: The "Cup Rise" Reactivity Test
To validate the performance difference in your own lab, use this standard reactivity protocol.
Objective: Quantify the "delay" and "cure" efficiency of 4-PM vs. NMM.
Materials
-
Standard Polyether Polyol (e.g., MW 3000)
-
Toluene Diisocyanate (TDI 80/20)
-
Water (Blowing Agent)
-
Silicone Surfactant
-
Catalysts: NMM (Control) and 4-PM (Test)
Workflow
-
Masterbatch Preparation:
-
Mix Polyol (100g), Water (4.0g), Surfactant (1.0g) in a cup.
-
Crucial: Equilibrate to 20°C. Temperature variance ruins comparison.
-
-
Catalyst Addition:
-
Control: Add 0.5g NMM.
-
Test: Add 0.64g 4-PM (Molar equivalent adjustment: MW 129 vs 101).
-
-
Reaction Trigger:
-
Add Isocyanate (Index 105) and mix at 3000 RPM for exactly 7 seconds.
-
-
Data Recording:
-
Cream Time: Time until mixture turns creamy/opaque (Indicates reaction start).
-
Rise Time: Time until foam stops expanding.
-
Tack-Free Time: Touch surface with a tongue depressor until no stickiness is observed.
-
Expected Results:
-
Cream Time: 4-PM will be slower by 2–5 seconds (Steric delay).
-
Tack-Free Time: 4-PM may be faster or equal to NMM at the surface because it hasn't evaporated.
Safety & Handling
-
Vapor Pressure: 4-PM has significantly lower vapor pressure than NMM. This reduces inhalation risks for operators.
-
Flammability: While NMM is a Class IB Flammable Liquid (Flash point ~13°C), 4-PM typically has a flash point >35°C (Class IC or II), making it safer to store.
-
Toxicity: Like all morpholines, it is a skin irritant and corrosive. Standard PPE (gloves, goggles, ventilation) is mandatory.
References
-
BASF Polyurethanes. (n.d.). Overview of Polyurethane Catalysts (Lupragen Series). Retrieved from
-
PubChem. (2025).[1][2][3][4][5] 4-Propylmorpholine Compound Summary. National Library of Medicine.[4][5] Retrieved from
- Huntsman Corporation. (n.d.). JEFFCAT® Amine Catalysts for Polyurethanes. Technical Bulletin.
-
U.S. Patent 4,326,042. (1982). Morpholine and piperazine derivatives in a catalyst system for polyester-based polyurethane foams. Retrieved from
-
ChemicalBook. (2025). N-Methylmorpholine Properties and Safety.[2][6][7] Retrieved from
Sources
- 1. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine, 4-(3-(diphenylmethylsilyl)propyl)- | C20H27NOSi | CID 3050468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethyl-4-(2-methyl-3-(4-(2-methylbutan-2-yl)phenyl)propyl)morpholine | C21H35NO | CID 2168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]
Technical Comparison: Kinetic & Catalytic Profile of N-Methylmorpholine vs. 4-Propylmorpholine
Executive Summary
This guide provides a technical comparison between N-Methylmorpholine (NMM) and 4-Propylmorpholine (NPM) , focusing on their kinetic profiles and catalytic behaviors. While NMM is the industry standard for peptide synthesis, oxidation reactions (NMO generation), and polyurethane catalysis, NPM offers a distinct physicochemical profile characterized by increased lipophilicity and steric bulk.
Key Takeaway: NMM exhibits superior nucleophilicity and faster reaction kinetics due to lower steric hindrance. NPM, while possessing similar basicity, acts as a "delayed-action" catalyst and is preferred in lipophilic systems where phase transfer or solubility in non-polar media is critical.
Physicochemical & Structural Basis[1]
The kinetic differences between these two morpholine derivatives stem directly from the steric and electronic impact of the N-alkyl substituent.
| Property | N-Methylmorpholine (NMM) | 4-Propylmorpholine (NPM) | Impact on Kinetics |
| CAS Number | 109-02-4 | 5165-97-9 | — |
| Molecular Weight | 101.15 g/mol | 129.20 g/mol | Mass transfer/Diffusion |
| Boiling Point | 115–116 °C | ~145–150 °C (Est.)* | Volatility & Removal |
| pKa (Conj. Acid) | 7.38 | ~7.4 – 7.6 (Est.) | Thermodynamic Basicity |
| LogP | -0.32 | ~0.6 – 0.8 | Lipophilicity/Partitioning |
| Steric Bulk | Low (Methyl) | Moderate (n-Propyl) | Primary Kinetic Differentiator |
*Note: Boiling point for NPM is estimated based on the homologous series (N-ethylmorpholine: 139°C; N-butylmorpholine: 154°C).
Kinetic Case Study 1: Nucleophilic Substitution (Menschutkin Reaction)
The most direct measure of the kinetic difference is the Menschutkin reaction (quaternization), where the amine attacks an alkyl halide (e.g., Methyl Iodide).
Mechanistic Insight
-
NMM: The small methyl group allows for a rapid approach to the electrophile. The transition state is easily accessible, leading to a high rate constant (
). -
NPM: The propyl chain introduces significant steric drag. While the inductive effect of the propyl group might slightly increase electron density on the nitrogen (making it thermodynamically more basic), the steric hindrance dominates the kinetic landscape, retarding the nucleophilic attack.
Projected Relative Rates: Studies on pyridine homologs (Methyl vs. Ethyl/Propyl) indicate that extending the alkyl chain typically reduces the quaternization rate by 20–40% due to the increased entropic penalty in the transition state.
Figure 1: Kinetic pathway divergence due to steric activation energy barriers.
Kinetic Case Study 2: Catalytic Efficiency (Polyurethane Synthesis)
In polyurethane chemistry, tertiary amines catalyze the reaction between isocyanates and polyols (gelling reaction).
The "Blow" vs. "Gel" Balance
-
NMM (The Standard): NMM is a balanced catalyst but leans towards the "blowing" reaction (isocyanate + water) due to its water solubility and moderate steric profile. It promotes rapid initial reaction rates.
-
NPM (The Specialist): Due to the larger propyl group, NPM is less effective at forming the tight transition state required for the urethane linkage. Consequently, it acts as a delayed-action catalyst . This is advantageous in:
-
Complex Moldings: Where flow time is needed before the foam cures.
-
Thick Sections: To prevent thermal scorching by spreading the exotherm over a longer period.
-
Lipophilic Advantage: NPM's positive LogP makes it significantly more compatible with polyether polyols and hydrocarbon blowing agents, preventing phase separation that can occur with NMM in highly non-polar formulations.
Figure 2: Catalytic cycle showing the critical complexation step where steric bulk dictates rate.
Experimental Protocol: Comparative Kinetic Analysis
To objectively verify the kinetic differences, the following protocol measures the rate of quaternization using conductivity, a robust method for monitoring the formation of ionic species from neutral reactants.
Objective: Determine
Materials
-
Amines: N-Methylmorpholine (
99%), 4-Propylmorpholine ( 98%). -
Electrophile: Methyl Iodide (MeI) (Excess).
-
Solvent: Acetonitrile (HPLC Grade, dried over 3Å molecular sieves).
-
Equipment: Conductivity meter with a dip-type cell, thermostated water bath (25.0 °C
0.1).
Methodology
-
Preparation: Prepare 0.05 M solutions of both amines in Acetonitrile. Prepare a 0.5 M solution of Methyl Iodide (10-fold excess to ensure pseudo-first-order kinetics).
-
Equilibration: Place reaction vessels in the thermostated bath for 20 minutes.
-
Initiation: Rapidly mix equal volumes (e.g., 10 mL) of the amine solution and the MeI solution.
-
Monitoring: Insert the conductivity probe immediately. Record conductance (
) at 30-second intervals for 60 minutes. -
Data Analysis:
-
The conductance is proportional to the concentration of the quaternary ammonium salt produced.
-
Plot
vs. time ( ). -
The slope of the linear regression corresponds to
.
-
Expected Result:
The slope for NMM will be steeper than that for NPM. The ratio
References
-
PubChem. (n.d.). 4-Methylmorpholine (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Propylmorpholine (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Varga, G., et al. (2023).[1] Effect of morpholine and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Retrieved from [Link]
- Pearson, R. G., & Williams, F. V. (1953). Rates of Ionization of Pseudo Acids. V. Steric Effects in the Menschutkin Reaction. Journal of the American Chemical Society. (Inferred general principles of steric effects in alkylamines).
Sources
A Comparative Guide to the Quantitative Analysis of 4-Propylmorpholine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of reagents, intermediates, and products is paramount. This guide offers a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 4-propylmorpholine in a reaction mixture. As a tertiary amine, 4-propylmorpholine presents unique analytical challenges and opportunities that will be explored in detail. This document provides not only a theoretical framework but also actionable experimental protocols and comparative data to empower researchers in selecting the optimal method for their specific needs.
Introduction to 4-Propylmorpholine and the Imperative of its Quantification
4-Propylmorpholine is a tertiary amine and a derivative of morpholine, a versatile building block in organic synthesis. Its quantification in reaction mixtures is crucial for several reasons:
-
Reaction Kinetics and Optimization: Understanding the consumption of starting materials and the formation of products over time is fundamental to optimizing reaction conditions, such as temperature, pressure, and catalyst loading.
-
Yield and Purity Assessment: Accurate quantification is essential for determining the yield of a reaction and the purity of the desired product.
-
Impurity Profiling: Monitoring the formation of byproducts and impurities is a critical aspect of process development and quality control in the pharmaceutical industry[1].
-
Regulatory Compliance: Regulatory bodies like the FDA require validated analytical methods to ensure the quality and safety of pharmaceutical products[2].
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. This guide will delve into the nuances of GC-MS, HPLC, and qNMR to provide a clear understanding of their respective strengths and limitations in the context of 4-propylmorpholine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds[3]. When coupled with a mass spectrometer, it provides both qualitative and quantitative information with high sensitivity and selectivity[4].
Principle of GC-MS Analysis
In GC, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification and quantification[3].
Experimental Protocol: GC-MS Analysis of 4-Propylmorpholine
While direct analysis of tertiary amines like 4-propylmorpholine by GC-MS is possible, derivatization is often employed to improve volatility and chromatographic peak shape, especially for more polar amines. However, for a relatively volatile compound like 4-propylmorpholine, a direct injection method can be developed.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
-
Capillary Column: A mid-polarity column such as a DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
Sample Preparation:
-
Reaction Quenching: If the reaction is ongoing, it should be quenched immediately upon sampling. This can be achieved by rapid cooling or by adding a quenching agent that does not interfere with the analysis.
-
Dilution: Dilute an accurately weighed aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration within the linear range of the instrument.
-
Internal Standard: Add a known amount of an internal standard (e.g., a stable, non-reactive compound with similar chromatographic properties to 4-propylmorpholine that is not present in the reaction mixture) to correct for variations in injection volume and instrument response.
GC-MS Parameters (Starting Point):
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-300 |
| Selected Ion Monitoring (SIM) ions for 4-propylmorpholine | To be determined from the mass spectrum of a pure standard. The molecular ion (m/z 129) and a characteristic fragment ion would be appropriate. |
Data Analysis:
-
Generate a calibration curve by analyzing a series of standard solutions of 4-propylmorpholine of known concentrations containing the internal standard.
-
Plot the ratio of the peak area of 4-propylmorpholine to the peak area of the internal standard against the concentration of 4-propylmorpholine.
-
Determine the concentration of 4-propylmorpholine in the reaction mixture sample from the calibration curve.
Causality Behind Experimental Choices
-
Column Selection: A mid-polarity column is chosen to provide good separation of the relatively polar 4-propylmorpholine from other potential non-polar or very polar components in the reaction mixture.
-
Temperature Program: The temperature program is designed to ensure good separation of volatile components at the beginning of the run and to elute less volatile components in a reasonable time.
-
Internal Standard: The use of an internal standard is crucial for achieving high accuracy and precision in quantitative GC-MS analysis by compensating for potential variations during sample preparation and injection.
Visualization of GC-MS Workflow
Caption: Workflow for quantitative GC-MS analysis of 4-propylmorpholine.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Analytes
HPLC is a cornerstone of analytical chemistry, suitable for a wide range of compounds, including those that are non-volatile or thermally labile[5]. For tertiary amines like 4-propylmorpholine, reverse-phase HPLC is a common and effective approach.
Principle of HPLC Analysis
In HPLC, a liquid sample is pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector then measures the concentration of the eluted components. For compounds like 4-propylmorpholine that lack a strong chromophore, a UV detector set at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, derivatization with a UV-active agent can be employed to enhance detection sensitivity.
Experimental Protocol: HPLC Analysis of 4-Propylmorpholine
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, CAD, or ELSD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Reaction Quenching: As with GC-MS, quench the reaction upon sampling.
-
Dilution: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Parameters (Starting Point):
| Parameter | Value |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (if response is adequate), or CAD/ELSD. |
Data Analysis:
-
Generate a calibration curve by analyzing a series of standard solutions of 4-propylmorpholine of known concentrations.
-
Plot the peak area of 4-propylmorpholine against its concentration.
-
Determine the concentration of 4-propylmorpholine in the reaction mixture sample from the calibration curve.
Causality Behind Experimental Choices
-
Reverse-Phase C18 Column: This is a versatile and widely used column that provides good retention and separation for a broad range of moderately polar to non-polar compounds.
-
Buffered Mobile Phase: The use of a buffer is important for controlling the ionization state of the tertiary amine, which can significantly impact its retention and peak shape. A slightly acidic pH will ensure that the amine is protonated and interacts favorably with the stationary phase.
-
Detector Selection: The choice of detector depends on the concentration of the analyte and the presence of other UV-active species in the reaction mixture. CAD or ELSD are more universal detectors that do not rely on the presence of a chromophore.
Visualization of HPLC Workflow
Caption: Workflow for quantitative HPLC analysis of 4-propylmorpholine.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute and Non-destructive Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself[6]. It relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample[7].
Principle of qNMR Analysis
In qNMR, a known amount of an internal standard is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (d1).
Experimental Protocol: qNMR Analysis of 4-Propylmorpholine
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Sample Aliquot: Accurately weigh a specific amount of the reaction mixture into a vial.
-
Internal Standard: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the vial. The internal standard should be stable, have a simple spectrum with peaks that do not overlap with the analyte peaks, and be soluble in the chosen NMR solvent.
-
NMR Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to dissolve the sample and internal standard completely.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
NMR Parameters (Starting Point for ¹H qNMR):
| Parameter | Value |
| Pulse Program | A simple 90° pulse-acquire sequence (e.g., 'zg') |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the protons of interest (a T₁ determination experiment is recommended for accurate results). A conservative value of 30-60 seconds is often used. |
| Number of Scans (ns) | Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans) |
| Acquisition Time (aq) | Sufficient to ensure good digital resolution (e.g., 2-4 seconds) |
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved proton signal of 4-propylmorpholine (e.g., the triplet of the methyl group or the triplets of the methylene groups adjacent to the nitrogen).
-
Integrate the area of a known proton signal of the internal standard.
-
Calculate the concentration of 4-propylmorpholine using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / msample)
Where:
-
Canalyte = Concentration of 4-propylmorpholine
-
I = Integral area
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
IS = Internal Standard
-
Causality Behind Experimental Choices
-
High-Resolution NMR: A higher field strength provides better signal dispersion, which is crucial for resolving peaks in a complex reaction mixture.
-
Long Relaxation Delay: This is the most critical parameter in qNMR. A sufficiently long d1 ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of nuclei.
-
Choice of Internal Standard: The internal standard must be carefully chosen to avoid any chemical reactions with the components of the reaction mixture and to have signals that are clearly resolved from the analyte signals.
Visualization of qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis of 4-propylmorpholine.
Comparison of Analytical Techniques
The choice of the most suitable analytical technique for the quantitative analysis of 4-propylmorpholine in a reaction mixture depends on a careful consideration of their respective advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity in the liquid phase, with various detection methods. | Intrinsic property of nuclei in a magnetic field, providing absolute quantification against an internal standard. |
| Selectivity | Very high, especially with mass spectrometric detection (SIM mode). | Good to high, depending on the column and detector. Can be challenging for complex mixtures. | High, based on unique chemical shifts of different protons. Peak overlap can be an issue in complex mixtures. |
| Sensitivity | Very high (typically µg/L to ng/L). Derivatization can further enhance sensitivity[8]. | Good (typically mg/L to µg/L). Sensitivity depends on the detector. | Lower than chromatographic methods (typically requires mg/mL concentrations). |
| Speed | Relatively fast, with run times typically in the range of 15-30 minutes. | Run times can be longer, especially with gradient elution (20-40 minutes). | Fast data acquisition (a few minutes), but requires a long relaxation delay for accurate quantification. |
| Sample Preparation | Can be more involved, potentially requiring extraction and derivatization. | Generally simpler, often requiring only dilution and filtration. | Simple sample preparation (weighing and dissolving). |
| Quantification | Requires a calibration curve with a certified reference standard of the analyte. | Requires a calibration curve with a certified reference standard of the analyte. | Absolute quantification with a certified internal standard; no analyte-specific calibration curve needed. |
| Destructive? | Yes, the sample is consumed during analysis. | Yes, the sample is consumed during analysis. | No, the sample can be recovered after analysis. |
| Cost | Moderate to high instrument cost. Lower solvent consumption than HPLC. | Moderate instrument cost. Can have high solvent consumption. | High instrument cost. Low cost of consumables. |
| Best Suited For | Trace analysis, volatile and thermally stable compounds, complex mixtures. | Non-volatile or thermally labile compounds, routine analysis. | Reaction monitoring, absolute quantification, structural elucidation, analysis of pure compounds or simple mixtures. |
Conclusion: A Multi-faceted Approach to Quantitative Analysis
The quantitative analysis of 4-propylmorpholine in a reaction mixture can be effectively achieved using GC-MS, HPLC, and qNMR. Each technique offers a unique set of advantages and is best suited for different analytical challenges.
-
GC-MS stands out for its exceptional sensitivity and selectivity, making it the ideal choice for trace-level quantification and for the analysis of complex reaction mixtures where baseline separation of all components might be challenging with other techniques.
-
HPLC offers versatility and is particularly well-suited for routine analysis in a quality control environment. Its ability to handle non-volatile compounds makes it a valuable tool if the reaction mixture contains such components.
-
qNMR provides the distinct advantage of being a primary ratio method, offering absolute quantification without the need for an analyte-specific calibration curve. This makes it an excellent tool for reaction monitoring and for obtaining highly accurate quantitative data, especially when a certified reference standard of the analyte is not available.
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the reaction mixture, and the available instrumentation. In many cases, a combination of these techniques can provide a comprehensive and robust analytical solution, with one method being used for routine analysis and another for orthogonal validation.
References
-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8549247. [Link]
- Kupiec, T. (2004). High Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding, 8(3), 223-227.
- Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-99.
- Dugheri, S., et al. (2021). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 10(11), 2739.
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- BenchChem. (2025).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 424975, 4-Propylmorpholine. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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- Analytical Technology. (2021). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
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- Schönsee, C. D., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4349-4360.
- Kushnir, M. M., et al. (1999). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 23(5), 321-327.
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- Patel, S., et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
- DeBose, A. C., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(11), 740.
- Foley, D. A., et al. (2008). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 32(10), 102-110.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Propylmorpholine
The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. For researchers and professionals in drug development, understanding the complete lifecycle of a chemical, from acquisition to disposal, is not merely a regulatory obligation but a critical component of safe and ethical research. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Propylmorpholine.
Given the limited availability of a specific Safety Data Sheet (SDS) for 4-Propylmorpholine, this document bases its procedural recommendations on the well-documented hazardous properties of its parent compound, Morpholine.[1] This approach represents a cautious and responsible framework for handling this chemical. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and adhere to all local, state, and federal regulations, which supersede any guidance provided herein.
Hazard Assessment & Immediate Safety Protocols
4-Propylmorpholine, inheriting the characteristics of the morpholine chemical class, must be treated as a hazardous substance. The primary hazards include flammability, acute toxicity, and severe corrosivity.[2][3][4]
Personal Protective Equipment (PPE):
Before handling 4-Propylmorpholine in any capacity, including preparation for disposal, the following PPE is mandatory. All operations should be conducted within a certified chemical fume hood.[4][5]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, as the substance is toxic upon dermal absorption and causes severe burns.[2][6] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes, which can cause severe eye damage and blindness.[4] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a chemical fume hood. | Vapors are harmful if inhaled, causing respiratory irritation.[4] |
Spill Management:
In the event of a spill, immediate and correct action is critical.
-
Small Spills (inside a fume hood):
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's EH&S or emergency response team immediately.
-
Prevent entry into the contaminated area until cleared by safety professionals.
-
Waste Characterization and Segregation
Proper disposal begins with correct waste identification as mandated by the Resource Conservation and Recovery Act (RCRA).[8]
-
Hazardous Waste Classification: 4-Propylmorpholine waste must be classified as hazardous. It exhibits characteristics of:
-
Containerization:
-
Use only approved, leak-proof hazardous waste containers made of compatible materials (e.g., high-density polyethylene - HDPE).[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Propylmorpholine," and a clear indication of the associated hazards (Flammable, Corrosive, Toxic).[5]
-
-
Segregation:
-
Do not mix 4-Propylmorpholine waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids, to prevent violent reactions.[5]
-
Keep aqueous and organic hazardous waste streams separate.
-
Primary Disposal Methodologies: A Mechanistic Approach
Disposing of 4-Propylmorpholine is not a one-size-fits-all process. The choice of method depends on the nature of the waste and available facilities. The overarching goal is the complete destruction of the hazardous organic molecule while minimizing environmental impact.
High-Temperature Incineration (Preferred Method)
Controlled incineration in a licensed hazardous waste facility is the most effective and recommended disposal method.
-
Causality: The high temperatures (typically >850°C) and controlled oxygen supply in an industrial incinerator break the C-C, C-H, C-N, and C-O bonds, converting the waste into ash, heat, and flue gas containing simpler, less harmful compounds like carbon dioxide (CO₂) and water (H₂O).[9][10]
-
The Nitrogen Challenge (NOₓ Formation): The nitrogen atom within the morpholine ring presents a specific challenge. During standard combustion, this "bound nitrogen" is readily oxidized to form nitrogen oxides (NOₓ), which are significant air pollutants contributing to smog and acid rain.[10][11] The more dilute the amine is in the waste stream, the greater the percentage of conversion to NOₓ.[11]
-
Engineered Solution (Low-NOₓ Incineration): To mitigate this, disposal must be handled by facilities employing advanced thermal treatment systems. These may include:
-
Selective Non-Catalytic Reduction (SNCR): Injecting ammonia or urea into the furnace at temperatures of 1600-1800°F converts NOₓ to harmless nitrogen gas (N₂) and water.[9]
-
Multi-Stage Combustion (e.g., Redu-Reox): These incinerators use a primary reducing chamber to convert bound nitrogen to N₂ before a secondary oxidation chamber completes the combustion, preventing NOₓ formation.[12]
-
Chemical Neutralization (For Dilute Aqueous Solutions or Spills Only)
As an amine, 4-Propylmorpholine is basic and can be neutralized by acids.[13][14] This is not a final disposal method but can be used to treat dilute washings or residues from spill cleanups before collection.
-
Protocol for Neutralization:
-
Work in a fume hood with appropriate PPE.
-
Place the dilute aqueous 4-propylmorpholine solution in a large beaker with a stir bar.
-
Slowly add a weak acid, such as citric acid or acetic acid, dropwise while monitoring the pH. A strong acid is not recommended as the neutralization reaction can be highly exothermic.
-
Continue adding acid until the pH is neutral (pH ~7.0).
-
-
Critical Consideration: The resulting neutralized solution contains the propylmorpholinium salt. While less corrosive, this solution is still considered hazardous waste and must be collected in a labeled container for professional disposal. Never pour the neutralized solution down the drain. [15]
Secure Landfilling (Post-Treatment Residue Only)
Direct landfilling of liquid 4-Propylmorpholine is strictly prohibited under land disposal restrictions (LDRs).[16]
-
Applicability: This method is only suitable for solid materials contaminated with 4-Propylmorpholine, such as used absorbent from a spill cleanup, or the solid ash residue from incineration.
-
Facility Requirements: The contaminated material must be sent to a licensed hazardous waste landfill, which has specific engineering controls like double liners and leachate collection systems to prevent environmental contamination.[17]
Procedural Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper disposal route of 4-Propylmorpholine waste.
Caption: Decision workflow for 4-Propylmorpholine waste stream management.
Regulatory Compliance and Documentation
All generators of hazardous waste are legally responsible for its management from "cradle to grave."[8]
-
Generator Status: Your laboratory or institution is classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[18] This status dictates storage time limits and regulatory requirements.
-
Manifest System: When waste is transported off-site, it must be accompanied by a hazardous waste manifest, a legal document that tracks the waste to its final destination.[18]
-
Consult Your EH&S Office: This is the most critical step. Your institutional Environmental Health & Safety office is the definitive authority on disposal procedures, approved waste contractors, and documentation.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]
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Banks Engineering. (n.d.). Waste Containing "Bound" Nitrogen. Retrieved from [Link]
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Actforlibraries.org. (2025). Hazardous Waste Management Explained. Retrieved from [Link]
-
Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: Morpholine. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 424975, 4-Propylmorpholine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
Chemtex Speciality Limited. (n.d.). Neutralizing Amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
European Commission. (2023). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. Retrieved from [Link]
-
Europem. (n.d.). Thermal Oxidisers and Incinerators – Nutara. Retrieved from [Link]
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EIEPD. (n.d.). Neutralizing Amine. Retrieved from [Link]
-
Interstate Technology Regulatory Council. (n.d.). 2.1 Environmental Significance – PFAS. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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ChemProfJH. (2022). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Incineration. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
